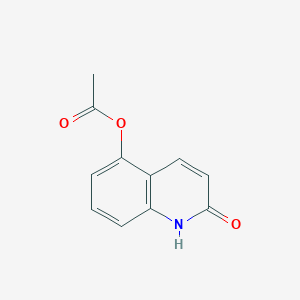
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene: is an organic compound characterized by its unique structural features, including an ethoxy group, an ethyl-cyclohexyl group, and two fluorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene typically involves multi-step organic reactions. The process may start with the preparation of the benzene ring, followed by the introduction of the ethoxy group, the ethyl-cyclohexyl group, and the fluorine atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atoms and other substituents on the benzene ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The ethoxy and ethyl-cyclohexyl groups, along with the fluorine atoms, contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene
- trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-benzene
- trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2-fluoro-benzene
Uniqueness
trans-1-Ethoxy-4-(4-ethyl-cyclohexyl)-2,3-difluoro-benzene is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This distinguishes it from similar compounds that may have only one or no fluorine atoms.
Eigenschaften
CAS-Nummer |
415915-41-2 |
|---|---|
Molekularformel |
C16H22F2O |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
1-ethoxy-4-(4-ethylcyclohexyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C16H22F2O/c1-3-11-5-7-12(8-6-11)13-9-10-14(19-4-2)16(18)15(13)17/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
BHXVWJXGODUILD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


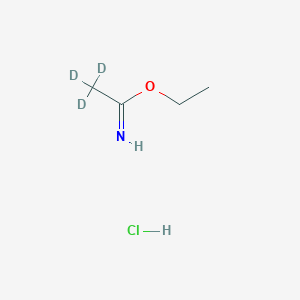
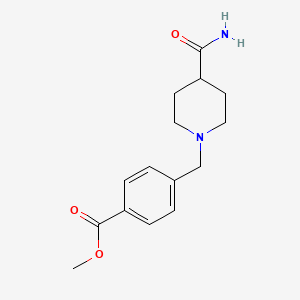
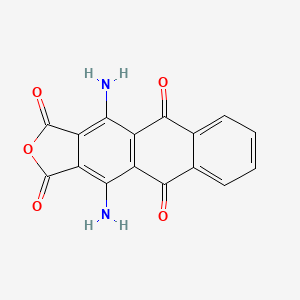
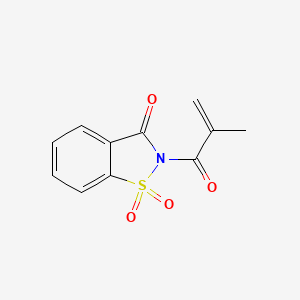
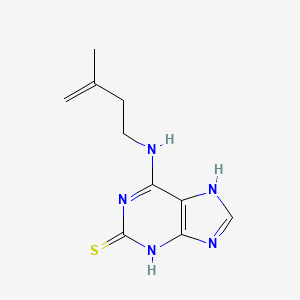

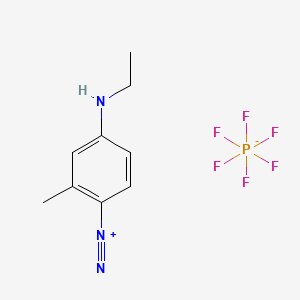

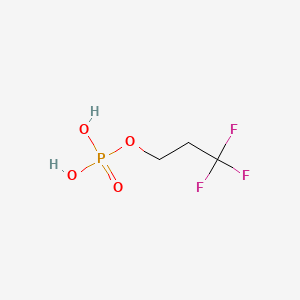
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
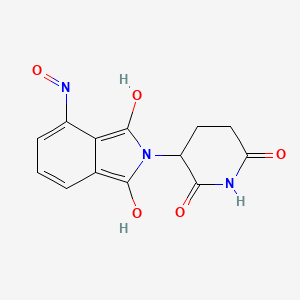
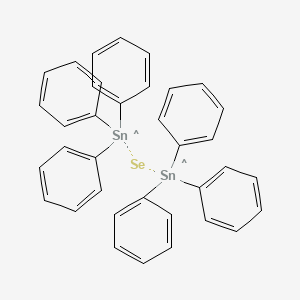
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
